molecular formula C21H25FN2O5S B2734343 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922105-06-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2734343
CAS No.: 922105-06-4
M. Wt: 436.5
InChI Key: MJXIGBMTZDDBLY-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O5S and its molecular weight is 436.5. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine core linked to a benzenesulfonamide moiety. Its molecular formula is C21H23FN2O4SC_{21}H_{23}FN_{2}O_{4}S, with a molecular weight of approximately 382.4528 g/mol. The structure can be represented as follows:

N 3 3 dimethyl 4 oxo 5 propyl 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 3 fluoro 4 methoxybenzenesulfonamide\text{N 3 3 dimethyl 4 oxo 5 propyl 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 3 fluoro 4 methoxybenzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in lipid biosynthesis and cellular proliferation.
  • Receptor Interaction : It could bind to certain receptors, altering their signaling pathways and leading to therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have shown that this compound can reduce inflammation in various models. For instance:

  • In vitro studies demonstrated inhibition of pro-inflammatory cytokines.

2. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent:

  • Cell line studies indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting cell proliferation.

3. Antimicrobial Effects

Preliminary investigations suggest antimicrobial properties against certain bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests have shown effectiveness against Gram-positive bacteria.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
Anti-inflammatoryIn vitro cytokine assaysSignificant reduction in TNF-alpha levels
AnticancerCell viability assaysInduced apoptosis in breast cancer cell lines
AntimicrobialMIC testingEffective against Staphylococcus aureus

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on various cancer cell lines. It demonstrated an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity compared to standard treatments .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory markers .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIGBMTZDDBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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